![molecular formula C17H24O B13811789 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is an organic compound with the molecular formula C18H26O It is characterized by the presence of a butenal group attached to a phenyl ring substituted with two tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)benzaldehyde with crotonaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but contains a hydroxyl group and a methyl ester.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of the butenal group.
Uniqueness
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butenal group allows for various chemical transformations, while the tert-butyl groups provide steric hindrance and stability to the molecule.
Propiedades
Fórmula molecular |
C17H24O |
|---|---|
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(Z)-3-(3-tert-butyl-5-propan-2-ylphenyl)but-2-enal |
InChI |
InChI=1S/C17H24O/c1-12(2)14-9-15(13(3)7-8-18)11-16(10-14)17(4,5)6/h7-12H,1-6H3/b13-7- |
Clave InChI |
QRHOMTWAYIXGPJ-QPEQYQDCSA-N |
SMILES isomérico |
CC(C)C1=CC(=CC(=C1)C(C)(C)C)/C(=C\C=O)/C |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)C(C)(C)C)C(=CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


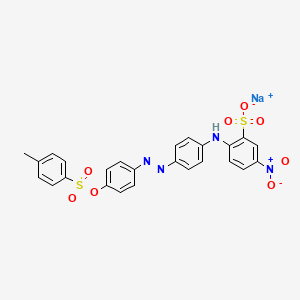
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)


![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
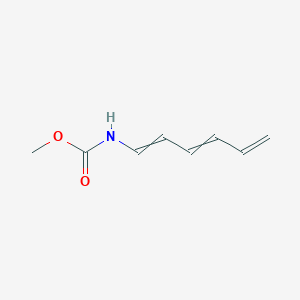

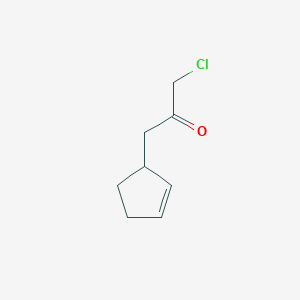
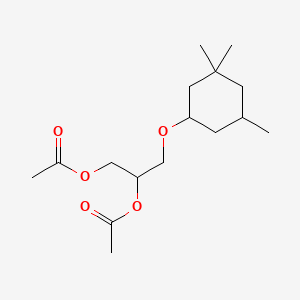
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
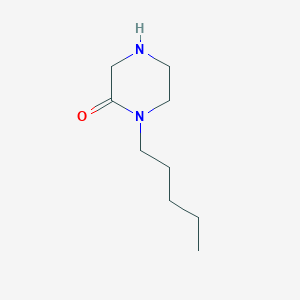
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
